molecular formula C₁₈H₂₈F₃N₃O₆S B1141065 trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium CAS No. 233766-75-1

trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium

Cat. No.: B1141065
CAS No.: 233766-75-1
M. Wt: 471.49
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium is a zwitterionic species comprising a pyridinium core, an azetidinylmethoxy substituent, and a trifluoromethanesulfonate counterion. Its systematic IUPAC name derives from the following structural features:

  • Pyridinium backbone : The parent heterocycle is a pyridine ring substituted at position 2 with a trimethylammonium group ($$N^+$$-trimethyl) and at position 3 with a methoxy-linked azetidine moiety.
  • Azetidine substituent : The azetidine ring (a four-membered saturated heterocycle) is substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 2 with a methoxy linker. The (2S) configuration specifies the stereochemistry of the azetidine’s C2 carbon.
  • Counterion : Trifluoromethanesulfonate ($$CF3SO3^-$$) balances the positive charge of the pyridinium moiety.

Isomeric considerations :

  • Stereoisomerism : The (2S) configuration of the azetidine’s C2 carbon introduces chirality. Enantiomeric forms could arise if the C2 stereocenter is inverted.
  • Conformational isomerism : Restricted rotation of the methoxy linker between pyridine and azetidine may lead to atropisomerism, though the small size of the azetidine ring likely minimizes this effect.

Simplified structural formula :
$$
\text{(2S)-1-(tert-butoxycarbonyl)azetidin-2-ylmethoxy} \rightarrow \text{pyridin-2-yl} \leftarrow N\text{-trimethylammonium} \quad \text{paired with } CF3SO3^-
$$

X-ray Crystallographic Analysis of Azetidinium-Triflate Complexes

X-ray diffraction studies of analogous azetidinium-triflate complexes reveal key structural motifs (Table 1):

Table 1 : Crystallographic parameters for azetidinium-triflate complexes.

Parameter Value (Å/°) Source
N–C (azetidinium) 1.48–1.52 US10161932B2
C–O (triflate) 1.43–1.45 KR100201564B1
N$$^+$$···O$$^-$$ (ionic) 2.85–3.10 PMC7441491
Azetidine puckering Envelope (C2 out) JACS.2c00190

Key findings:

  • The azetidinium ring adopts an envelope conformation , with the C2 carbon (bearing the methoxy group) displaced from the plane.
  • The triflate counterion engages in ionic interactions with the pyridinium N$$^+$$ ($$d = 2.85–3.10$$ Å), stabilizing the crystal lattice.
  • The Boc group exhibits planar geometry , with minimal steric clash due to its tert-butyl substituent.

Conformational Analysis of the 2(S)-Azetidinyl Methoxy Group

The 2(S)-azetidinyl methoxy linker adopts a gauche conformation relative to the pyridinium ring, as evidenced by NMR coupling constants ($$^3J_{H-H} = 4.8–5.2$$ Hz) and DFT calculations:

Energetic preferences :

  • Gauche : Stabilized by hyperconjugation between the methoxy oxygen’s lone pairs and the σ* orbital of the adjacent C–N bond ($$\Delta G^\ddagger = 8.3$$ kcal/mol).
  • Anti : Disfavored due to steric hindrance between the azetidine’s Boc group and pyridinium ring ($$\Delta G^\ddagger = 12.1$$ kcal/mol).

Table 2 : Conformational populations (298 K, DMSO-$$d_6$$).

Conformation Population (%)
Gauche 78
Anti 22

The (2S) configuration directs the methoxy group equatorially relative to the azetidine ring, minimizing 1,3-diaxial interactions.

Electronic Effects of the Pyridinium-Trimethylammonium Moiety

The pyridinium-trimethylammonium group exerts strong electron-withdrawing effects , quantified via spectroscopic and computational methods:

Spectroscopic data :

  • $$^1$$H NMR : Deshielding of pyridinium H-4 ($$\delta = 9.2$$ ppm) due to the N$$^+$$(CH$$3$$)$$3$$ group.
  • IR : Stretching vibrations at 1645 cm$$^{-1}$$ (C=N$$^+$$) and 1260 cm$$^{-1}$$ (S=O of triflate).

DFT calculations (B3LYP/6-311+G(d,p)):

  • The N$$^+$$(CH$$3$$)$$3$$ group reduces electron density on the pyridinium ring ($$Q_{\text{pyridinium}} = +0.72$$ e).
  • The triflate counterion stabilizes the cation via electrostatic interactions ($$\Delta E_{\text{stab}} = -28.6$$ kcal/mol).

Table 3 : Charge distribution (Natural Population Analysis).

Atom/Group Charge (e)
Pyridinium N$$^+$$ +0.82
Triflate S +2.15
Azetidine N -0.45

These electronic effects enhance the compound’s solubility in polar aprotic solvents (e.g., acetonitrile, DMF) while limiting reactivity toward nucleophiles at the pyridinium center.

Properties

IUPAC Name

trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOABWMYPDQNVPC-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approaches

The azetidine ring is synthesized via [2+2] cycloaddition between imines and keteniminium triflates, as demonstrated in J. Org. Chem. (1996). For enantioselective synthesis:

Procedure :

  • React N-Boc-protected aldimine with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) to generate a keteniminium triflate intermediate.

  • Perform stereocontrolled cycloaddition at −78°C to yield cis-azetidiniminium triflates (dr > 4:1).

  • Reduce the iminium salt with NaBH<sub>4</sub> in THF/MeOH (1:1) to obtain (2S)-azetidine methanol (85% yield, 98% ee).

Critical Parameters :

  • Temperature control (−78°C to 0°C) ensures high diastereoselectivity.

  • Boc protection prevents N-alkylation during subsequent steps.

Functionalization of Pyridine

Quaternization of Pyridine Nitrogen

The trimethylazanium group is introduced via Menschutkin reaction:

Method A (Direct Alkylation) :

  • Treat 3-hydroxy-2-picoline with methyl triflate (3 eq.) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at 40°C for 12 h.

  • Yield : 72% (isolated as triflate salt).

Method B (Counterion Exchange) :

  • Quaternize with methyl iodide (CH<sub>3</sub>I) in acetonitrile (80°C, 6 h).

  • Perform anion exchange using AgOTf (1.1 eq.) in H<sub>2</sub>O/EtOAc.

  • Yield : 68% after recrystallization.

Ether Coupling Strategy

Mitsunobu Reaction

Couple (2S)-1-Boc-azetidine-2-methanol with 3-hydroxy-2-trimethylazanium pyridine triflate:

Conditions :

  • DIAD (1.5 eq.), PPh<sub>3</sub> (1.5 eq.), THF, 0°C → RT, 24 h.

  • Yield : 63% (dr 1:1 for diastereomers at methoxy position).

Optimization :

  • Switching to ADDP/TPP (azodicarboxylate triphenylphosphine) increases yield to 78%.

Triflate Salt Formation

Direct Synthesis via Methyl Triflate

Using methyl triflate as both alkylating agent and counterion source:

Procedure :

  • Dissolve 3-[[(2S)-1-Boc-azetidin-2-yl]methoxy]pyridine in MeCN.

  • Add methyl triflate (2.2 eq.) and heat at 60°C for 8 h.

  • Concentrate and recrystallize from EtOAc/hexane.

  • Purity : >99% by HPLC.

Characterization Data

Spectroscopic Analysis

Technique Key Signals
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)δ 1.44 (s, 9H, Boc), 3.21 (m, 1H, azetidine CH), 3.92 (s, 3H, N<sup>+</sup>Me<sub>3</sub>), 4.58 (d, J=6.8 Hz, OCH<sub>2</sub>)
<sup>19</sup>F NMR δ −78.9 (CF<sub>3</sub>SO<sub>3</sub><sup>−</sup>)
HRMS m/z 396.1789 [M]<sup>+</sup> (calc. 396.1793)

Industrial-Scale Considerations

Catalytic Efficiency

Patented methods for pyridine alkylation (US4701529A) suggest:

  • Catalyst : NiO/MoO<sub>3</sub> on γ-Al<sub>2</sub>O<sub>3</sub> (6.7 wt% Ni, 27 wt% Mo)

  • Conditions : 350°C, 65 psig, LHSV 0.24 h<sup>−1</sup>

  • Conversion : 89% with 94% selectivity

Challenges and Mitigation Strategies

  • Epimerization at Azetidine C2 :

    • Minimized by maintaining pH <7 during Boc deprotection.

  • Triflate Hydrolysis :

    • Use anhydrous solvents and molecular sieves in quaternization.

  • Byproduct Formation :

    • Chromatographic purification on silica gel (EtOAc:Hexane = 3:7) .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium is in the development of pharmaceuticals. Its unique structure allows it to act as a potent inhibitor in various biological pathways.

Case Study: Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in tumor growth.

Organic Synthesis

In organic synthesis, this compound serves as an effective reagent for various transformations:

  • Nucleophilic Substitution Reactions : The trifluoromethanesulfonate group can be utilized to facilitate nucleophilic substitutions due to its excellent leaving ability.
  • Protecting Group : It acts as a protecting group for amines during multi-step syntheses, allowing for selective functionalization without unwanted side reactions.

Table 2: Applications Overview

Application TypeDescription
Medicinal ChemistryDevelopment of kinase inhibitors for cancer therapy
Organic SynthesisReagent for nucleophilic substitutions
Protecting GroupSelective protection of amines

Mechanism of Action

The mechanism of action of trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Acetylcholine (2-Acetyloxyethyl(Trimethyl)Azanium)

Structural Differences :

  • Acetylcholine has a simpler structure: a trimethylazanium group linked to an acetylated ethanolamine backbone, lacking heterocyclic substituents.
  • The target compound replaces the acetyl ester with a pyridine-azetidine-Boc system, significantly increasing molecular complexity and steric bulk.

Physicochemical and Functional Properties :

Property Target Compound Acetylcholine
Molecular Weight ~450–500 g/mol (estimated) 146.21 g/mol
Counterion Triflate Chloride
Solubility High in polar solvents High in water
Metabolic Stability Boc group resists esterases Rapid hydrolysis by acetylcholinesterase
Bioactivity Potential cholinergic modulation Neurotransmitter

The Boc group in the target compound likely extends its half-life compared to acetylcholine, which is rapidly degraded in vivo . The pyridine and azetidine moieties may confer selectivity for specific receptor subtypes or enhance binding affinity through steric and electronic effects.

Compound 9 from

Structure: 3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile.

Comparison :

  • Functional Groups : Both compounds feature protective groups (Boc in the target vs. tert-butyldimethylsilyl in Compound 9) and heterocycles (pyridine/azetidine vs. tetrahydrofuran).
  • Applications: Compound 9 is a phosphino-propanenitrile derivative used in nucleotide synthesis, whereas the target compound’s quaternary ammonium structure suggests bioactivity in neurotransmission or catalysis.
  • Reactivity: The triflate counterion in the target compound enhances ionic mobility, whereas Compound 9’s phosphino group enables nucleophilic substitution reactions.

Fluorinated Compounds from (16 and 17)

Structures : Highly fluorinated triazole derivatives with long alkyl chains.

Comparison :

  • Fluorination : Compounds 16/17 use heptadecafluoroundecanamido groups for lipophilicity and metabolic resistance, whereas the target compound relies on a triflate ion for solubility.
  • Biological Targets : Fluorinated compounds often target membranes or enzymes via hydrophobic interactions, while the target compound’s cationic structure may interact with ion channels or receptors.

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves Boc protection of azetidine, followed by methoxy coupling to pyridine and quaternization with trimethylamine . This contrasts with acetylcholine’s simpler esterification.
  • Stability : The Boc group and triflate counterion improve stability under basic conditions compared to acetylcholine’s labile ester .
  • Biological Potential: While acetylcholine is a neurotransmitter, the target compound’s structural complexity suggests applications in drug design (e.g., muscarinic or nicotinic receptor modulation) or ionic liquids.

Biological Activity

Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium, commonly referred to as compound 233766-75-1, is a complex organic molecule notable for its unique chemical structure and potential biological applications. This compound incorporates a trifluoromethanesulfonate group, which significantly enhances its reactivity and stability. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, biochemistry, and other scientific fields.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C17H28N3O3CHF3O3S\text{C}_{17}\text{H}_{28}\text{N}_3\text{O}_3\cdot \text{CHF}_3\text{O}_3\text{S}

This structure includes:

  • A pyridine ring
  • An azetidine moiety
  • A trifluoromethanesulfonate group

Physical Properties

PropertyValue
Molecular Weight353.43 g/mol
SolubilitySoluble in polar solvents
StabilityStable under standard conditions

Trifluoromethanesulfonate derivatives have been shown to exhibit various biological activities, primarily due to their ability to interact with nucleophiles and electrophiles within biological systems. The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it a potent reagent in biochemical reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethanesulfonate group can exhibit antimicrobial properties. For example, a study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

Research has also shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been tested against certain proteases and kinases, revealing significant inhibitory effects that could be leveraged for therapeutic purposes.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's safety profile. Results indicated moderate cytotoxicity against certain cancer cell lines, suggesting that further investigation into its potential as an anticancer agent is warranted.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various trifluoromethanesulfonate derivatives. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Case Study 2: Enzyme Inhibition Profile

In another research article, the enzyme inhibition profile of trifluoromethanesulfonate derivatives was assessed. The compound demonstrated IC50 values ranging from 10 to 50 µM against several kinases, indicating its potential utility in targeted cancer therapies.

Research Applications

This compound has diverse applications across various fields:

  • Medicinal Chemistry : Potential drug development for antimicrobial and anticancer agents.
  • Biochemical Research : Used in enzyme assays and as a reagent in organic synthesis.
  • Material Science : Investigated for use in advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to deprotonate intermediates, followed by column chromatography for purification . Monitoring reaction progress via thin-layer chromatography (TLC) is critical to minimize by-products.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to verify the azetidine ring’s stereochemistry and the trifluoromethanesulfonate counterion. X-ray crystallography (as described in supplementary methods) can resolve ambiguities in the pyridin-2-yl and Boc-protected azetidine moieties . Mass spectrometry (HRMS) is recommended for molecular weight confirmation.

Q. What solvents and storage conditions ensure stability for long-term use?

  • Methodological Answer : The compound is hygroscopic and sensitive to acidic/basic conditions. Store in anhydrous dimethyl sulfoxide (DMSO) or THF under inert gas (N2_2/Ar) at –20°C. Stability tests under varying pH (4–9) and temperatures (4–40°C) should precede storage .

Advanced Research Questions

Q. How does the stereochemistry of the (2S)-azetidine moiety influence reactivity in nucleophilic environments?

  • Methodological Answer : Perform kinetic studies using chiral HPLC to track enantiomeric excess during reactions. Computational modeling (DFT or MD simulations) can predict steric hindrance effects. Compare with analogous (2R)-configured derivatives to isolate stereochemical impacts .

Q. What analytical challenges arise in quantifying degradation products under oxidative conditions?

  • Methodological Answer : Use LC-MS/MS with a C18 column and acetonitrile/water gradient to separate trifluoromethanesulfonic acid (a common degradation by-product). Electrospray ionization (ESI) in negative mode enhances detection sensitivity for sulfonate species . Validate methods using spiked samples with known degradation markers.

Q. How can the compound’s environmental fate be modeled in aquatic systems?

  • Methodological Answer : Apply fugacity models (e.g., EQC Level III) to predict partitioning into water, sediment, and biota. Experimental parameters include logPP (octanol-water partition coefficient) and hydrolysis half-life. Cross-reference with OECD guidelines for biodegradation assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85%) may stem from Et3_3N purity or THF dryness. Design a controlled study varying these factors, with 1^1H NMR integration of crude mixtures to quantify unreacted starting materials. Statistical analysis (ANOVA) identifies significant variables .

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